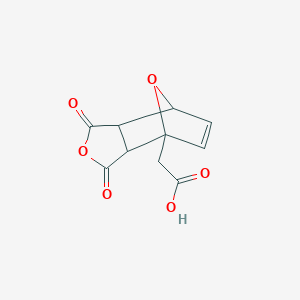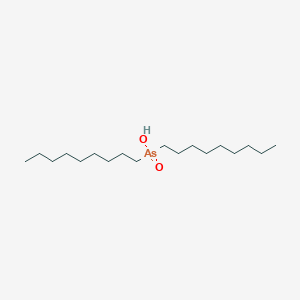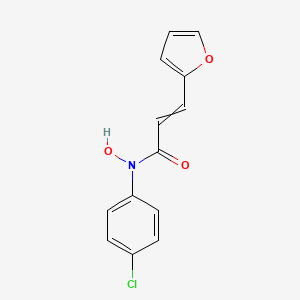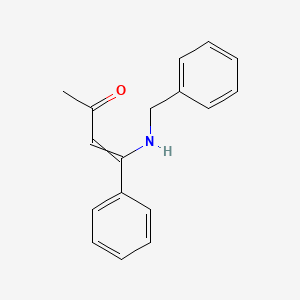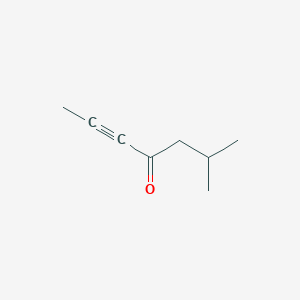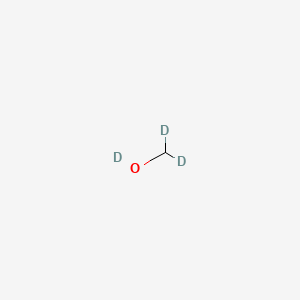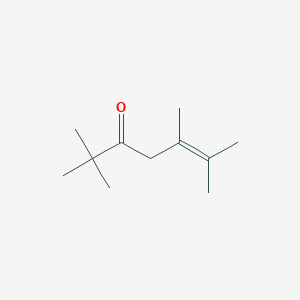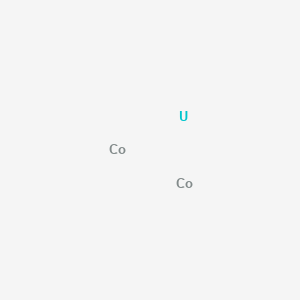
Cobalt;uranium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt and uranium are two distinct elements that can form various compounds with unique properties. Cobalt is a transition metal known for its ferromagnetic properties, high melting point, and multivalent states . Uranium, on the other hand, is a radioactive actinide with significant applications in nuclear energy and weaponry . When combined, cobalt and uranium can form complex compounds that exhibit interesting chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cobalt-uranium compounds typically involves the reaction of cobalt salts with uranium salts under controlled conditions. One common method is the co-precipitation technique, where cobalt nitrate and uranium nitrate are dissolved in water and then precipitated using a base such as ammonium hydroxide. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods: Industrial production of cobalt-uranium compounds often involves more sophisticated techniques such as sol-gel processing, hydrothermal synthesis, and chemical vapor deposition. These methods allow for better control over the composition and properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt-uranium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt can form coordination complexes with uranium, where cobalt acts as a ligand to the uranium center .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-uranium compounds include ammonia, hydrogen peroxide, and various acids and bases. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from the reactions of cobalt-uranium compounds depend on the specific reactants and conditions used. For instance, the reaction of cobalt nitrate with uranium nitrate in the presence of ammonium hydroxide can yield cobalt-uranium oxide .
Applications De Recherche Scientifique
Cobalt-uranium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties . In biology and medicine, cobalt-uranium compounds are being explored for their potential use in cancer treatment, as cobalt complexes have shown promising anticancer activity . In industry, these compounds are used in the development of advanced materials for nuclear reactors and other high-temperature applications .
Mécanisme D'action
The mechanism of action of cobalt-uranium compounds involves their ability to interact with various molecular targets and pathways. For example, cobalt can form coordination complexes with biological molecules, altering their function and activity . Uranium, due to its radioactive nature, can induce ionization and damage to cellular structures, which is being explored for targeted cancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to cobalt-uranium include other transition metal-actinide complexes, such as nickel-uranium and iron-uranium compounds . These compounds share some common properties but also exhibit unique characteristics due to the specific nature of the metals involved.
Uniqueness: Cobalt-uranium compounds are unique in their combination of ferromagnetic properties from cobalt and radioactive properties from uranium. This combination makes them particularly interesting for applications in both magnetic and nuclear technologies .
Conclusion
Cobalt-uranium compounds represent a fascinating area of study with diverse applications in chemistry, biology, medicine, and industry. Their unique properties and the ability to undergo various chemical reactions make them valuable for scientific research and technological advancements.
Propriétés
Numéro CAS |
12017-46-8 |
|---|---|
Formule moléculaire |
Co2U |
Poids moléculaire |
355.8953 g/mol |
Nom IUPAC |
cobalt;uranium |
InChI |
InChI=1S/2Co.U |
Clé InChI |
LRLMMWKWSNMGOP-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[U] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


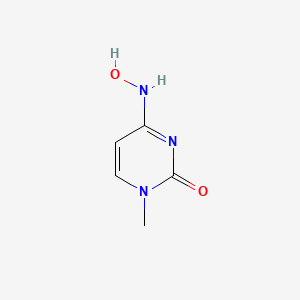
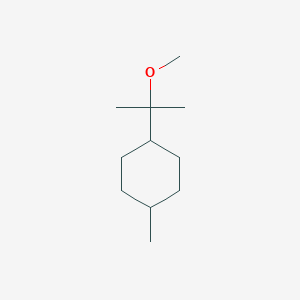
![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)
